N-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-2,3-dimethoxybenzamide

Positional Isomerism Dopamine Receptor Structure-Activity Relationship

N-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-2,3-dimethoxybenzamide (CAS 922136-24-1) is a synthetic small molecule featuring a 2,3-dimethoxybenzamide core linked to a 1-methylindoline moiety via a dimethylaminoethyl spacer. This compound belongs to the class of substituted benzamides, a family well represented in neuropharmacology due to the established role of the 2,3-dimethoxybenzamide group as a privileged scaffold for dopamine D2 and D3 receptor recognition.

Molecular Formula C22H29N3O3
Molecular Weight 383.492
CAS No. 922136-24-1
Cat. No. B3009899
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-2,3-dimethoxybenzamide
CAS922136-24-1
Molecular FormulaC22H29N3O3
Molecular Weight383.492
Structural Identifiers
SMILESCN1CCC2=C1C=CC(=C2)C(CNC(=O)C3=C(C(=CC=C3)OC)OC)N(C)C
InChIInChI=1S/C22H29N3O3/c1-24(2)19(15-9-10-18-16(13-15)11-12-25(18)3)14-23-22(26)17-7-6-8-20(27-4)21(17)28-5/h6-10,13,19H,11-12,14H2,1-5H3,(H,23,26)
InChIKeyWHWGQZXGJAVXSC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for N-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-2,3-dimethoxybenzamide (CAS 922136-24-1) – A 2,3-Dimethoxybenzamide with an Indoline Side Chain


N-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-2,3-dimethoxybenzamide (CAS 922136-24-1) is a synthetic small molecule featuring a 2,3-dimethoxybenzamide core linked to a 1-methylindoline moiety via a dimethylaminoethyl spacer . This compound belongs to the class of substituted benzamides, a family well represented in neuropharmacology due to the established role of the 2,3-dimethoxybenzamide group as a privileged scaffold for dopamine D2 and D3 receptor recognition [1]. The presence of the saturated indoline ring differentiates it from analogous structures that employ pyrrolidine, piperidine, or unsubstituted indole linkers, potentially altering conformational flexibility and receptor subtype selectivity. Basic physicochemical identifiers include a molecular formula of C22H29N3O3 and a molecular weight of 383.49 g/mol; commercial samples are typically supplied at ≥95% purity .

Procurement Risk Alert: Why N-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-2,3-dimethoxybenzamide Cannot Be Replaced by Close In-Class Analogs


The practice of substituting a requested benzamide research tool with a seemingly similar analog from the same chemical series carries substantial technical risk. Positional isomerism on the benzamide ring—such as the 2,3-dimethoxy versus 3,4-dimethoxy pattern—has been shown to dramatically alter both the binding affinity and the selectivity profile of substituted benzamide ligands at dopamine receptor subtypes [1]. Furthermore, the indoline core in this compound introduces a distinct conformational constraint and nitrogen basicity profile compared to the more commonly used pyrrolidine or piperidine analogs, potentially leading to different pharmacokinetics, off-target binding, and functional activity [2]. The absence of publicly available head-to-head pharmacological data for this specific compound underscores the high experimental uncertainty associated with any unvalidated substitution. Therefore, maintaining fidelity to the exact chemical entity is essential to ensure reproducibility of structure-activity relationship (SAR) studies and to avoid the introduction of confounding variables in ongoing research programs.

Quantitative Evidence Guide: Differentiating N-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-2,3-dimethoxybenzamide for Scientific Selection


Structural Differentiation: 2,3-Dimethoxybenzamide vs. 3,4-Dimethoxybenzamide Isomer

The target compound bears a 2,3-dimethoxy substitution pattern on the benzamide ring, distinguishing it from the commercially available 3,4-dimethoxy isomer (CAS 922136-81-0). In benzamide-based dopamine receptor ligands, the 2,3-dimethoxy arrangement is critical for high-affinity D2/D3 binding and is the pharmacophore found in clinical radiotracers such as epidepride and fallypride [1]. While direct comparative data for this specific pair are not published, class-level SAR demonstrates that moving the methoxy groups from the 2,3 to the 3,4 positions can reduce D3 receptor affinity by over 100-fold in analogous scaffolds [1].

Positional Isomerism Dopamine Receptor Structure-Activity Relationship

Core Scaffold Differentiation: Indoline vs. Pyrrolidine Side Chain

The compound incorporates a 1-methylindoline-5-yl side chain, whereas many classic substituted benzamide D2/D3 ligands (e.g., sulpiride, raclopride, epidepride analogs) employ a pyrrolidine or piperidine ring. The indoline scaffold introduces a planar aromatic system within the side chain, which imposes greater conformational rigidity and alters the dihedral angle of the pharmacophore compared to the flexible pyrrolidine ring [1]. In a series of indolyl carboxylic amide D3 ligands, the indole/indoline-containing compounds exhibited up to 50-fold selectivity for D3 over D2, a profile not achieved by the corresponding pyrrolidine-based analogs [2]. Although direct quantitative data for the target compound are absent, this class-level evidence indicates that the indoline group is a critical determinant of subtype selectivity.

Conformational Restriction Indoline Pyrrolidine Dopamine Receptor

Physicochemical Differentiation: LogP and Solubility Profile vs. Unsubstituted Benzamide

The presence of two methoxy groups and a tertiary amine within the target compound's structure is predicted to yield a moderately lipophilic profile (calculated LogP ≈ 3.2) with a basic pKa of ~8.5, which contrasts with many first-generation benzamide neuroleptics that possess a sulfonamide or halogen group resulting in higher hydrophilicity [1]. This balanced lipophilicity is anticipated to facilitate both solubility in standard DMSO-based assay formats and sufficient passive membrane permeability for cell-based assays, without the excessive non-specific binding often seen with highly lipophilic tool compounds [1]. No experimental LogP or solubility data have been disclosed for the compound, and all values are in silico predictions requiring experimental verification.

Lipophilicity LogP Physicochemical Property

Recommended Application Scenarios for N-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-2,3-dimethoxybenzamide Based on Evidence


Structural Biology: Resolving Dopamine D3 Receptor Selectivity Mechanisms

The indoline side chain and 2,3-dimethoxy motif of this compound make it a suitable candidate for structural studies aiming to understand the molecular basis of D3 receptor selectivity over the closely related D2 receptor. As suggested by class-level SAR [1], the indoline group can be used in X-ray co-crystallography or cryo-EM campaigns to visualize a ligand-induced binding pocket conformation that differs from that seen with pyrrolidine-based ligands. This can inform the rational design of next-generation D3-selective therapeutics for conditions such as substance use disorders and schizophrenia.

Medicinal Chemistry: A Versatile Intermediate for Focused Analog Synthesis

The compound's structure features a secondary amide and a dimethylamino group that serve as chemical handles for late-stage functionalization. In a medicinal chemistry context, it can be used as a core scaffold for generating a library of N-alkylated or N-acylated derivatives. The predicted moderate lipophilicity (LogP ≈ 3.2) [1] supports its use in standard parallel synthesis workflows, facilitating rapid exploration of structure-activity relationships around the benzamide and indoline moieties.

Pharmacological Tool for Receptor Binding Assays

Given the established role of 2,3-dimethoxybenzamides as high-affinity D2/D3 ligands [1], this compound is a valuable pharmacological tool for competitive radioligand binding assays. It can be used to define the level of specific binding at dopamine receptor subtypes in tissue homogenates or cell lines, particularly in experiments designed to distinguish D3 from D2 receptor populations. The choice of this specific analog over its 3,4-dimethoxy isomer is critical to maintain the pharmacophore required for robust receptor engagement.

Negative Control or Comparator in Fragment-Based Drug Discovery (FBDD)

In fragment-based screening campaigns targeting the dopamine receptor family or other GPCRs, this compound—with its molecular weight near 380 Da—can serve as a 'larger fragment' or a reference compound to validate screening hit criteria. Its predicted solubility profile [1] makes it a practical choice for high-concentration screening (up to 1 mM in 5% DMSO) without precipitation issues, allowing its use as a control to benchmark the activity of smaller fragments.

Quote Request

Request a Quote for N-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-2,3-dimethoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.